molecular formula C13H9ClN2O2 B6273874 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline CAS No. 2443479-40-9

6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline

Cat. No.: B6273874
CAS No.: 2443479-40-9
M. Wt: 260.67 g/mol
InChI Key: DUEXXBPWVCYUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline typically involves multi-step organic reactionsThis reaction is carried out using palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products:

    Reduction: 6-(but-1-yn-1-yl)-4-aminoquinoline.

    Substitution: 6-(but-1-yn-1-yl)-4-(substituted)-3-nitroquinoline.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with DNA replication. The exact pathways depend on the specific application and target organism.

Comparison with Similar Compounds

  • 6-(but-1-yn-1-yl)-4-chloroquinoline.
  • 6-(but-1-yn-1-yl)-3-nitroquinoline.
  • 4-chloro-3-nitroquinoline.

Comparison: Compared to its analogs, 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline exhibits unique reactivity due to the presence of both the nitro and chloro groups. This dual functionality allows for a broader range of chemical modifications and applications. Its structural uniqueness also contributes to its potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

2443479-40-9

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

6-but-1-ynyl-4-chloro-3-nitroquinoline

InChI

InChI=1S/C13H9ClN2O2/c1-2-3-4-9-5-6-11-10(7-9)13(14)12(8-15-11)16(17)18/h5-8H,2H2,1H3

InChI Key

DUEXXBPWVCYUSR-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl

Purity

94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.